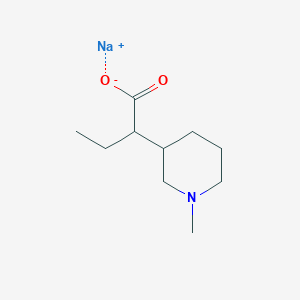
Sodium 2-(1-methylpiperidin-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(1-methylpiperidin-3-yl)butanoate is a chemical compound with the molecular formula C10H20NNaO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(1-methylpiperidin-3-yl)butanoate typically involves the reaction of 1-methylpiperidine with butanoic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol to dissolve the reactants.
Catalysts: Acid or base catalysts to speed up the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Reactant Mixing: Precise control of reactant ratios.
Reaction Monitoring: Real-time monitoring of reaction parameters.
Purification: Techniques like crystallization or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(1-methylpiperidin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the sodium ion with other cations.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ionic compounds with different cations.
Scientific Research Applications
Sodium 2-(1-methylpiperidin-3-yl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 2-(1-methylpiperidin-3-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include:
Enzyme Inhibition: Blocking the activity of enzymes by binding to their active sites.
Receptor Modulation: Altering the function of receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-(1-methylpiperidin-4-yl)butanoate: A similar compound with a different position of the methyl group on the piperidine ring.
Sodium 2-(1-ethylpiperidin-3-yl)butanoate: A compound with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
Sodium 2-(1-methylpiperidin-3-yl)butanoate is unique due to its specific structural configuration, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications.
Properties
Molecular Formula |
C10H18NNaO2 |
|---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
sodium;2-(1-methylpiperidin-3-yl)butanoate |
InChI |
InChI=1S/C10H19NO2.Na/c1-3-9(10(12)13)8-5-4-6-11(2)7-8;/h8-9H,3-7H2,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
UHQDUKZWWYQSGZ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C1CCCN(C1)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


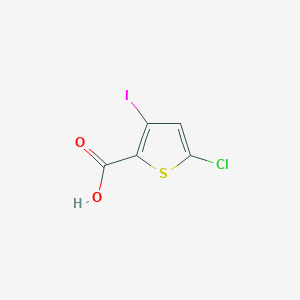

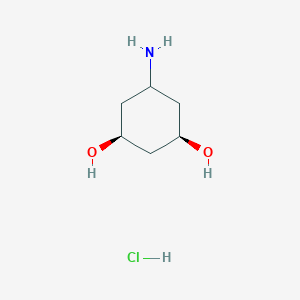
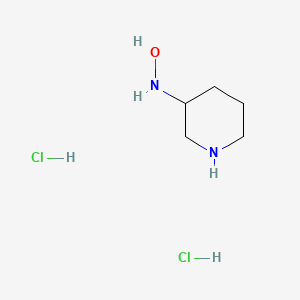
![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)

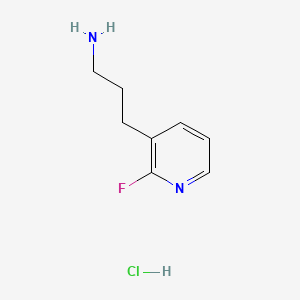
![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
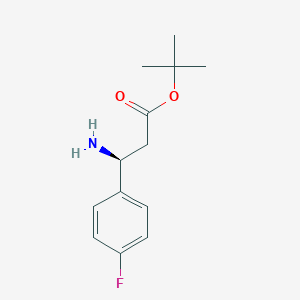
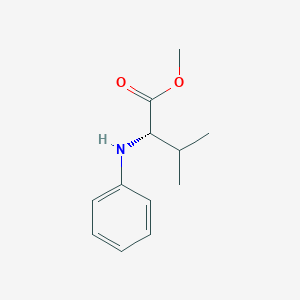
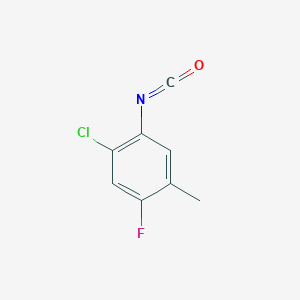
![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)
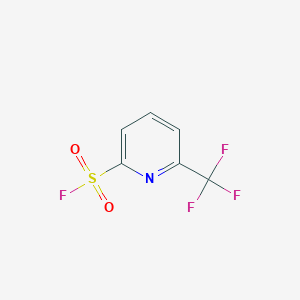
![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
